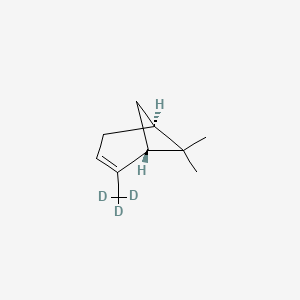
(1S)-(-)-alpha-Pinene-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(-)-alpha-Pinene-D3 is a deuterated form of alpha-Pinene, a bicyclic monoterpene. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the alpha-Pinene molecule. Alpha-Pinene is a naturally occurring compound found in the oils of many species of coniferous trees, particularly in pine trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-(-)-alpha-Pinene-D3 typically involves the deuteration of alpha-Pinene. One common method is the catalytic hydrogenation of alpha-Pinene in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuteration process is carefully monitored to ensure consistent quality and to minimize the presence of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-(-)-alpha-Pinene-D3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of compounds such as verbenone and pinene oxide.
Reduction: Reduction reactions can convert alpha-Pinene to pinane.
Substitution: Halogenation reactions can introduce halogen atoms into the alpha-Pinene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Verbenone, pinene oxide.
Reduction: Pinane.
Substitution: Halogenated derivatives of alpha-Pinene.
Applications De Recherche Scientifique
(1S)-(-)-alpha-Pinene-D3 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in aromatherapy and as a natural remedy for respiratory conditions.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-(-)-alpha-Pinene-D3 involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of ion channels and receptors, leading to anti-inflammatory and antimicrobial activities. The exact molecular targets and pathways are still under investigation, but it is known to influence the activity of enzymes and signaling molecules involved in inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Pinene: Another isomer of pinene with similar chemical properties but different biological activities.
Limonene: A monoterpene with a citrus aroma, used in similar applications but with distinct chemical and biological properties.
Camphene: A bicyclic monoterpene with a structure similar to alpha-Pinene but with different reactivity and applications.
Uniqueness
(1S)-(-)-alpha-Pinene-D3 is unique due to the presence of deuterium atoms, which can influence its chemical reactivity and stability. This makes it valuable in research applications where isotopic labeling is required, such as in studies of metabolic pathways and reaction mechanisms.
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
139.25 g/mol |
Nom IUPAC |
(1S,5S)-6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1/i1D3 |
Clé InChI |
GRWFGVWFFZKLTI-UTFMOTILSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC[C@H]2C[C@@H]1C2(C)C |
SMILES canonique |
CC1=CCC2CC1C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
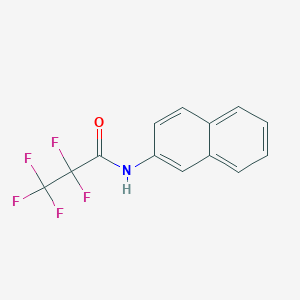
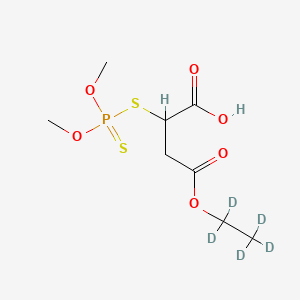
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
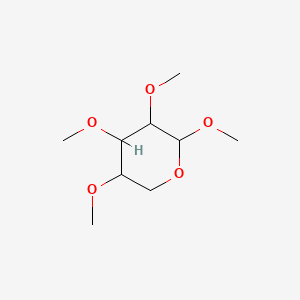
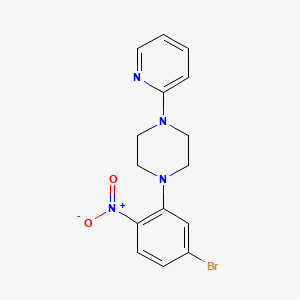
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
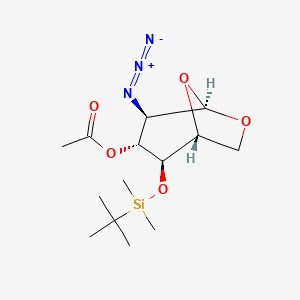
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)
